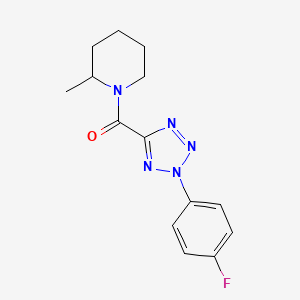
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several structural components: a fluorophenyl group, a tetrazol group, a methylpiperidin group, and a methanone group. Each of these groups contributes to the overall properties of the compound. For example, the fluorophenyl group could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom of the methanone group. The exact structure would depend on the specific synthesis process and the reaction conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the tetrazol group could potentially participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Catalyst and Solvent-Free Synthesis
An efficient approach for regioselective synthesis involving (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the use of catalyst- and solvent-free conditions. This method, along with microwave-assisted Fries rearrangement, emphasizes advancements in synthesizing heterocyclic compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).
Antitumor Activity
Research on the synthesis and crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This study points to the potential of fluorophenyl compounds in developing new antitumor agents (Tang & Fu, 2018).
Acetylcholinesterase Inhibition
A novel series of arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), demonstrating the potential for Alzheimer's disease treatment. This study provides insights into the design of selective AChE inhibitors with pharmaceutical relevance (Saeedi et al., 2019).
Crystal Structure Analysis
The crystal structure and conformational analysis of compounds with fluorophenyl groups were explored, offering valuable data for the design and synthesis of molecules with specific physical and chemical properties. Such studies are crucial for understanding molecular interactions and developing materials with desired functionalities (Huang et al., 2021).
Synthesis and Screening for Biological Activity
Synthesis and biological screening of fluorophenyl-containing compounds reveal their potential as novel agents with antifungal activity. This highlights the broader applicability of fluorophenyl derivatives in addressing various biological challenges (Jadhav, Nikumbh, & Karale, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRYDOQGVKWEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

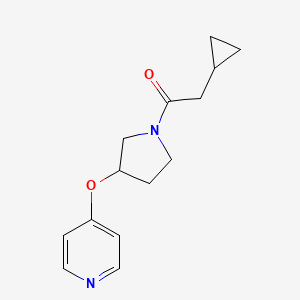
![1-(tert-butyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2640663.png)

![2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic Acid](/img/structure/B2640671.png)

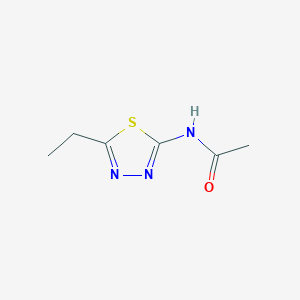
![3-Cyclopentene-1-carboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2640676.png)
![(E)-3-(furan-3-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2640677.png)
![N-{1,4-dioxaspiro[4.5]decan-8-yl}prop-2-enamide](/img/structure/B2640678.png)
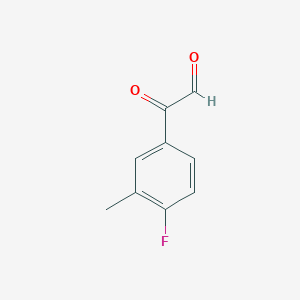
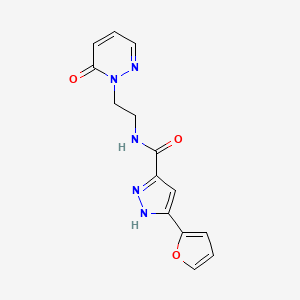
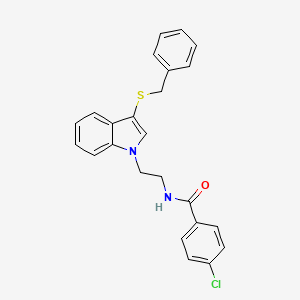
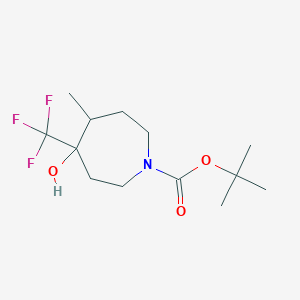
![(1S,6R)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/no-structure.png)